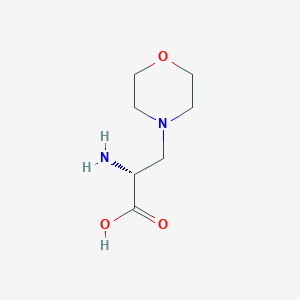

(R)-2-Amino-3-morpholinopropanoic acid

Beschreibung

(R)-2-Amino-3-morpholinopropanoic acid is a non-proteinogenic amino acid derivative characterized by a morpholine ring substituted at the β-carbon of the alanine backbone. Its molecular formula is C₇H₁₄N₂O₃, with a molecular weight of 174.2 g/mol and a CAS registry number 2044710-94-1 . Key properties include:

- Melting Point: Decomposes at 207.6°C (based on its S-enantiomer synthesis data) .

- Optical Rotation: [α]D²⁰ = +0.016 (c = 0.327, 2 M HCl) for the S-enantiomer .

- Purity: ≥95% (lab-grade) .

- Applications: Primarily used in research settings for studying enzyme inhibition (e.g., aldose reductase) and asymmetric synthesis .

Eigenschaften

Molekularformel |

C7H14N2O3 |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

(2R)-2-amino-3-morpholin-4-ylpropanoic acid |

InChI |

InChI=1S/C7H14N2O3/c8-6(7(10)11)5-9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11)/t6-/m1/s1 |

InChI-Schlüssel |

XQBWWSOQRZVLPX-ZCFIWIBFSA-N |

Isomerische SMILES |

C1COCCN1C[C@H](C(=O)O)N |

Kanonische SMILES |

C1COCCN1CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-morpholinopropanoic acid typically involves the reaction of morpholine with a suitable precursor, such as an α-halo acid or an α-keto acid. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution or addition reactions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-3-morpholinopropanoic acid may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to improve the yield and purity of the final product while minimizing the environmental impact and production costs.

Analyse Chemischer Reaktionen

Reaktionstypen: (R)-2-Amino-3-morpholinopropansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Die Carboxylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Der Morpholinring kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxoverbindungen.

Reduktion: Bildung von Alkoholverbindungen.

Substitution: Bildung von substituierten Morpholinverbindungen.

Wissenschaftliche Forschungsanwendungen

1.1. Drug Development

(R)-2-Amino-3-morpholinopropanoic acid is primarily investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets. Its structural similarity to natural amino acids allows it to mimic biological processes, making it an attractive candidate for drug design.

- Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, highlighting their potential as anticancer agents .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. It acts as a metabotropic glutamate receptor agonist, which can inhibit the release of amyloid precursor protein (APP), a key factor in the pathology of Alzheimer’s disease .

2.1. Enzyme Activation

This compound has been utilized in studies focusing on enzyme activation mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

- Theranostic Applications : The compound is being explored for its dual role in therapy and diagnostics (theranostics). By combining therapeutic agents with diagnostic capabilities, researchers aim to create more effective treatment modalities that can also monitor disease progression .

3.1. Sensor Development

The compound's unique chemical properties allow it to be incorporated into sensor technologies for detecting specific analytes in biological systems.

- Fluorescent Probes : this compound has been integrated into fluorescent probes that can detect reactive oxygen species (ROS) in cells. These probes are particularly useful in studying oxidative stress-related diseases .

4.1. Antimicrobial Activity

Research indicates that morpholino compounds exhibit antimicrobial properties against various pathogens.

- In Vitro Studies : Studies have demonstrated that derivatives of this compound possess moderate antibacterial activity against organisms such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds could be further developed into antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer drugs | IC50 values between 1.9–7.52 μg/mL |

| Neuroprotective agents | Inhibition of APP release in Alzheimer's models | |

| Biochemical Research | Enzyme activation studies | Role in theranostics and enzyme modulation |

| Analytical Chemistry | Development of fluorescent sensors | Detection of reactive oxygen species |

| Antimicrobial Research | Antibacterial and antifungal activity | Moderate activity against E. coli and C. albicans |

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-morpholinopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The morpholine ring and the amino acid moiety play crucial roles in binding to the target sites and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound belongs to a broader class of β-substituted alanine derivatives. Key analogues include:

Physicochemical Properties

Medicinal Chemistry

- The morpholino group’s electron-rich nitrogen and oxygen atoms facilitate hydrogen bonding with enzyme active sites, enhancing inhibitory effects compared to purely hydrophobic substituents (e.g., phenyl) .

- Pyridinyl derivatives demonstrate superior bioavailability in preliminary assays, attributed to the pyridine ring’s π-stacking interactions .

Biologische Aktivität

(R)-2-Amino-3-morpholinopropanoic acid (also known as (R)-MMPA) is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article delves into the compound's biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

(R)-MMPA is characterized by its morpholine ring, which contributes to its unique pharmacological properties. The molecular formula is , and it presents a chiral center at the second carbon atom. The stereochemistry of this compound plays a crucial role in its interaction with biological systems.

The mechanism of action of (R)-MMPA primarily involves its role as an agonist at certain G protein-coupled receptors (GPCRs). Research has indicated that compounds similar to (R)-MMPA can modulate insulin secretion through their interaction with GPCRs, particularly GPR40, which is implicated in glucose-dependent insulin secretion pathways. This suggests potential applications in treating type II diabetes .

Biological Activities

- Neuroprotective Effects :

- Antioxidant Properties :

- Anticancer Potential :

Table 1: Summary of Biological Activities of (R)-MMPA and Analog Compounds

Research Findings

- Neuroprotective Mechanisms : A study highlighted that (R)-MMPA could protect neuronal cells from oxidative stress by enhancing the expression of antioxidant enzymes . This suggests a potential therapeutic role in conditions like Alzheimer's disease.

- GPR40 Activation : Research on GPR40 agonists revealed that compounds similar to (R)-MMPA stimulate insulin secretion in pancreatic beta-cells, indicating a promising avenue for diabetes treatment .

- Anticancer Studies : In vitro assays demonstrated that certain derivatives of (R)-MMPA reduced the viability of A549 lung cancer cells significantly while showing minimal effects on normal Vero cells, suggesting selective anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-3-morpholinopropanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves coupling morpholine to an amino acid backbone. A common approach starts with L-serine or L-alanine derivatives, where the morpholine moiety is introduced via nucleophilic substitution or reductive amination. To ensure stereochemical integrity, chiral auxiliaries or enzymatic resolution (e.g., using lipases) can be employed. Reaction conditions (e.g., low temperature for nucleophilic substitutions) and characterization via chiral HPLC (using columns like Chirobiotic T) are critical for verifying enantiomeric excess (>98%) .

Q. How is the purity of this compound validated in pharmaceutical research?

- Methodological Answer : Purity is assessed using a combination of HPLC (with UV detection at 210–220 nm for amine groups), mass spectrometry (ESI-MS for molecular weight confirmation), and nuclear magnetic resonance (¹H/¹³C NMR for structural verification). Quantification of impurities (e.g., diastereomers or unreacted morpholine) requires gradient elution protocols with polar stationary phases (C18 or HILIC) .

Q. What analytical techniques are used to characterize the stability of this compound under varying pH and temperature?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C. Degradation products are monitored via LC-MS, while kinetic parameters (e.g., half-life) are calculated using first-order decay models. Fourier-transform infrared spectroscopy (FTIR) can identify hydrolytic cleavage of the morpholine ring or amino acid backbone .

Advanced Research Questions

Q. How does this compound interact with enzyme active sites, and what computational models support these findings?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to predict binding affinities to target enzymes like proteases or kinases. The morpholine ring’s oxygen atom often forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the amino acid backbone mimics natural substrates. Experimental validation includes surface plasmon resonance (SPR) for binding kinetics (Ka, Kd) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., rapid glucuronidation) or poor membrane permeability. Solutions include:

- Prodrug design : Esterification of the carboxylic acid group to enhance bioavailability.

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in plasma.

- Permeability assays : Caco-2 cell monolayers to assess intestinal absorption .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound improve mechanistic studies in metabolic pathways?

- Methodological Answer : Isotopic labels are introduced during synthesis using ¹³C-enriched morpholine or ¹⁵N-labeled amino precursors. Tracking via NMR or mass spectrometry enables real-time monitoring of metabolic incorporation (e.g., into cellular proteins or lipid bilayers). This aids in elucidating turnover rates and compartment-specific trafficking .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess?

- Methodological Answer : Large-scale synthesis risks racemization due to prolonged heating or acidic/basic conditions. Mitigation strategies include:

- Continuous-flow reactors : Reduce residence time and improve temperature control.

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps.

- In-line analytics : PAT (Process Analytical Technology) tools for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.